molecular formula C21H20FN5O3 B2703586 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941887-97-4

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2703586
CAS No.: 941887-97-4
M. Wt: 409.421
InChI Key: XDYXBGITOXHMHE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazine ring, which is a six-membered benzene-like ring but with three carbons replaced by nitrogens . It also contains a fluorophenyl group and a methylbenzyl group.

Scientific Research Applications

Fused Imidazoles and Heterocyclic Compounds Synthesis

Fused imidazoles, including imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives, are synthesized through various chemical reactions involving aminoimidazoles and isothiocyanates or isocyanates, leading to compounds with potential biological activity. The synthesis techniques for these compounds open avenues for creating novel molecules with designed pharmacological profiles (Molina, Lorenzo, & Aller, 1989).

Potential Antimicrobial and Antiviral Applications

Compounds within this chemical class have been explored for their antimicrobial properties. For example, novel heterocycles have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Padalkar et al., 2014). Additionally, certain benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and examined for their inhibitory effects on the replication of ortho- and paramyxoviruses, suggesting potential antiviral applications (Golankiewicz et al., 1995).

Antihistaminic and Analgesic Potential

Further research into benzimidazole derivatives, which share structural motifs with the compound of interest, has identified potential antihistaminic activities. These findings support the exploration of similar compounds for use in treating allergic diseases due to their low toxicity profiles (Gadhave, Vichare, & Joshi, 2012).

Drug-DNA Interaction Studies

Surface Plasmon Resonance (SPR) has been utilized to study the interactions between drugs and DNA, providing insights into the molecular mechanisms of drug action. Such studies are crucial for understanding how similar compounds could be designed to interact with biological targets for therapeutic purposes (Bischoff et al., 1998).

Properties

IUPAC Name

2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3/c1-14-2-4-15(5-3-14)12-23-18(28)13-27-20(30)19(29)26-11-10-25(21(26)24-27)17-8-6-16(22)7-9-17/h2-9H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYXBGITOXHMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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